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Compound of Interest

Compound Name:
(3-Chlorothiophen-2-yl)boronic

acid

Cat. No.: B1592236 Get Quote

An In-Depth Technical Guide to (3-Chlorothiophen-2-yl)boronic acid (CAS: 324024-80-8) for

Advanced Chemical Synthesis

Introduction
(3-Chlorothiophen-2-yl)boronic acid, identified by the CAS number 324024-80-8, is a pivotal

heterocyclic building block in modern organic synthesis.[1][2][3] Its structure, featuring a

thiophene ring substituted with both a chloro group and a boronic acid moiety, makes it an

exceptionally versatile reagent. Thiophene and its derivatives are recognized as "privileged

pharmacophores" in medicinal chemistry, present in numerous FDA-approved drugs, due to

their diverse biological activities and ability to act as bioisosteres of phenyl rings.[4][5][6][7] This

guide, tailored for researchers, scientists, and drug development professionals, provides a

comprehensive overview of the synthesis, properties, and core applications of (3-
Chlorothiophen-2-yl)boronic acid, with a focus on its instrumental role in carbon-carbon

bond formation.

Physicochemical and Structural Properties
The utility of any chemical reagent is fundamentally linked to its physical and chemical

properties. (3-Chlorothiophen-2-yl)boronic acid is typically a solid at room temperature, with

stability that permits its handling under standard laboratory conditions.[8] Key identifying and

physical properties are summarized below.
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Property Value Source(s)

CAS Number 324024-80-8 [1][2][3]

Molecular Formula C₄H₄BClO₂S [1]

Molecular Weight 162.41 g/mol [1]

IUPAC Name
(3-chlorothiophen-2-yl)boronic

acid
[1]

InChI Key
SFFHGIVONBNWST-

UHFFFAOYSA-N
[1]

Canonical SMILES B(C1=C(C=CS1)Cl)(O)O [1]

Physical Form Solid [8]

Melting Point
186-190 °C (related carboxylic

acid)

Synthesis: The Lithiation-Borylation Pathway
The synthesis of arylboronic acids is most commonly achieved through the reaction of an

organometallic intermediate, such as an organolithium or Grignard reagent, with a trialkyl

borate.[9][10] For a heteroaromatic compound like 3-chlorothiophene, a directed ortho-

metalation approach via lithiation is highly effective. The proton at the C2 position of the

thiophene ring is the most acidic due to the inductive effect of the adjacent sulfur atom, allowing

for regioselective deprotonation.

The causality for this synthetic choice is rooted in efficiency and selectivity. Direct lithiation of 3-

chlorothiophene with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C)

selectively generates the 2-lithiated intermediate. This low temperature is critical to prevent

side reactions, such as decomposition of the organolithium species or loss of the chloro-

substituent. The subsequent addition of a trialkyl borate, typically trimethyl or triisopropyl

borate, acts as an electrophilic trap for the nucleophilic carbon of the lithiated thiophene. The

resulting boronate ester is then hydrolyzed under acidic conditions to yield the final (3-
Chlorothiophen-2-yl)boronic acid. This "lithiation-borylation" strategy is a cornerstone of

modern organoboron chemistry.[11][12]
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Experimental Protocol: Synthesis of (3-Chlorothiophen-
2-yl)boronic acid

Step 1: Setup and Reagent Preparation

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

Maintain the system under an inert nitrogen atmosphere throughout the reaction.

Dissolve 3-chlorothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

Step 2: Lithiation

Cool the solution of 3-chlorothiophene to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.05 equivalents, typically as a 2.5 M solution in hexanes)

dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70

°C.

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-

lithiated intermediate.

Step 3: Borylation

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, again

maintaining the temperature at -78 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight.

Step 4: Hydrolysis and Workup

Cool the reaction mixture to 0 °C in an ice bath.

Quench the reaction by the slow, dropwise addition of aqueous hydrochloric acid (e.g., 2

M HCl) until the solution is acidic (pH ~1-2).
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Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the

boronate ester.

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl

acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate

(MgSO₄), and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 5: Purification

The crude (3-Chlorothiophen-2-yl)boronic acid can be purified by recrystallization from

an appropriate solvent system (e.g., water or an ether/hexane mixture) to afford the final

product as a solid.

Step 1: Lithiation

Step 2: Borylation & Hydrolysis

3-Chlorothiophene
Lithiation

(THF, -78 °C)

n-BuLi

3-Chloro-2-lithiothiophene

Borylation
(-78 °C to RT)B(O-iPr)₃ Boronate Ester Intermediate Acidic Hydrolysis

(HCl, H₂O) (3-Chlorothiophen-2-yl)boronic acid

Click to download full resolution via product page

Caption: Synthesis of (3-Chlorothiophen-2-yl)boronic acid.
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Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of (3-Chlorothiophen-2-yl)boronic acid is in the palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction.[13][14] This Nobel Prize-winning reaction is

one of the most powerful and widely used methods for forming carbon-carbon bonds,

particularly between sp²-hybridized carbon atoms.[13] In drug discovery, it enables the modular

assembly of complex molecular scaffolds, such as biaryls and heteroaryl-aryl systems, which

are common motifs in biologically active compounds.[15][16]

In this reaction, (3-Chlorothiophen-2-yl)boronic acid serves as the organoboron component

(the nucleophile), which, after activation with a base, transfers its organic group to a

palladium(II) center. This palladium complex then couples with an organic halide or triflate (the

electrophile).

The Catalytic Cycle
The mechanism proceeds through a well-established catalytic cycle involving a palladium(0)

species as the active catalyst.[13][14][17]

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the

organic halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step

of the cycle.[14][18]

Transmetalation: The boronic acid (Ar²-B(OH)₂) is activated by a base (e.g., carbonate,

phosphate) to form a more nucleophilic boronate species. This species then transfers its

organic group (the 3-chlorothiophen-2-yl moiety) to the Pd(II) center, displacing the halide

and forming a new Ar¹-Pd-Ar² complex.[17]

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple

and are eliminated from the metal, forming the final C-C bond (Ar¹-Ar²). This step

regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[14][18]
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Analytical Characterization
Confirmation of the structure and purity of (3-Chlorothiophen-2-yl)boronic acid is crucial.

Standard analytical techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals

for the two protons on the thiophene ring. ¹³C NMR will confirm the carbon skeleton. ¹¹B

NMR spectroscopy is particularly useful for organoboron compounds, with boronic acids

typically showing a broad signal around 28-34 ppm.[19][20]

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its

elemental composition.

Infrared (IR) Spectroscopy: Will show characteristic stretches for O-H (broad, from the

boronic acid) and C-Cl bonds.

Conclusion
(3-Chlorothiophen-2-yl)boronic acid is a high-value synthetic intermediate whose utility is

firmly established in the field of organic chemistry, particularly for drug discovery and

development. Its strategic combination of a privileged thiophene scaffold with the versatile

reactivity of a boronic acid functional group makes it an indispensable tool for constructing

complex molecular architectures via the robust and reliable Suzuki-Miyaura cross-coupling

reaction. The synthetic accessibility and predictable reactivity of this compound ensure its

continued importance for researchers aiming to innovate in the synthesis of novel therapeutic

agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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